Cas no 953007-86-8 (5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate)

5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate
- 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, [5-(3,4-dimethoxyphenyl)-3-isoxazolyl]methyl ester
- AKOS024652917
- F2496-0913
- [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
- (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- 953007-86-8
- [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
-
- インチ: 1S/C22H17NO7/c1-26-18-8-7-13(9-20(18)27-2)19-10-14(23-30-19)12-28-22(25)21-11-16(24)15-5-3-4-6-17(15)29-21/h3-11H,12H2,1-2H3
- InChIKey: VDKUIJCMMAZYJC-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC2C=C(C3=CC=C(OC)C(OC)=C3)ON=2)=O)OC2=CC=CC=C2C(=O)C=1
計算された属性
- せいみつぶんしりょう: 407.10050188g/mol
- どういたいしつりょう: 407.10050188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.345±0.06 g/cm3(Predicted)
- ふってん: 571.2±50.0 °C(Predicted)
- 酸性度係数(pKa): -3.89±0.45(Predicted)
5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-0913-5mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-1mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-15mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-10mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-3mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-25mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-2μmol |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-20mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-40mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2496-0913-4mg |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate |
953007-86-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylateに関する追加情報
5-(3,4-Dimethoxyphenyl)-1,2-Oxazol-3-ylmethyl 4-Oxo-4H-Chromene-2-Carboxylate: A Comprehensive Overview
The compound 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate, identified by the CAS number 953007-86-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a chromene moiety, an oxazole ring, and a dimethoxyphenyl group. The integration of these functional groups makes it a versatile molecule with unique properties.
Recent studies have highlighted the importance of chromene derivatives in drug discovery. Chromenes, which are fused bicyclic structures consisting of a benzene ring and a gamma-pyrone ring, have been extensively studied for their potential as antioxidants, anti-inflammatory agents, and anticancer drugs. The presence of the chromene moiety in 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate suggests that this compound may exhibit similar bioactive properties. Researchers have reported that chromene derivatives can interact with various biological targets, including enzymes and receptors, making them promising candidates for therapeutic applications.
The oxazole ring in this compound adds another layer of complexity to its structure. Oxazole derivatives are known for their ability to act as hydrogen bond donors and acceptors, which can enhance their bioavailability and binding affinity to target molecules. Recent advancements in medicinal chemistry have demonstrated that oxazole-containing compounds can be designed to target specific proteins involved in disease pathways. For instance, studies have shown that oxazole derivatives can inhibit the activity of kinases and other enzymes associated with cancer progression.
The dimethoxyphenyl group attached to the molecule further contributes to its pharmacological properties. Methoxy groups are known to enhance the lipophilicity of a compound, which can improve its absorption across biological membranes. Additionally, the dimethoxyphenyl group may participate in pi-pi interactions with biomolecules, potentially enhancing the compound's binding affinity. Recent research has focused on the role of dimethoxyphenyl groups in modulating the pharmacokinetics and pharmacodynamics of drug candidates.
Recent computational studies have utilized molecular docking techniques to investigate the binding modes of 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-oxo-4H-chromene-2-carboxylate with various protein targets. These studies suggest that the compound may bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Furthermore, preliminary in vitro assays have indicated that this compound exhibits potent antioxidant activity, which could be attributed to its ability to scavenge free radicals.
In terms of synthesis, researchers have developed efficient routes to prepare this compound using modular assembly strategies. The synthesis typically involves the coupling of chromene derivatives with oxazole-containing building blocks under mild reaction conditions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which could be valuable for studying stereochemical effects on biological activity.
The potential applications of 5-(3,4-dimethoxyphenyl)-1,2-Oxazol-3-Ylmethyl 4-Oxo-4H-Chromene-Carboxylic Acid extend beyond pharmacology into materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored the use of chromene derivatives as semiconducting materials in organic field-effect transistors (OFETs), where their electronic properties could contribute to device performance.
In conclusion, 5-(3,4-dimethoxyphenyl)-1,2-Oxazol-Ylmethyl 4-Oxo-H-Chromen-Carboxylic Acid is a multifaceted compound with significant potential across diverse fields. Its unique structure combines features that could make it an effective therapeutic agent or a valuable material for advanced technologies. As research continues to uncover its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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